2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide
Description
This compound is a structurally complex acetohydrazide derivative featuring a 1,2,4-triazole core substituted with a 4-methoxyphenyl group at position 5 and a phenyl group at position 2. The triazole ring is further functionalized with a sulfanyl (-S-) group at position 3, which bridges to an acetohydrazide moiety. The hydrazide nitrogen is conjugated to a (1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene group, introducing rigidity and extended π-conjugation.
Key physicochemical properties include:
- Molecular formula: C28H24N6O2S
- Average mass: 508.61 g/mol
- Structural highlights: Presence of methoxy (electron-donating) and sulfanyl (polarizable) groups, alongside a conjugated hydrazone system.
Properties
Molecular Formula |
C27H25N5O2S |
|---|---|
Molecular Weight |
483.6 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C27H25N5O2S/c1-20(17-21-9-5-3-6-10-21)18-28-29-25(33)19-35-27-31-30-26(22-13-15-24(34-2)16-14-22)32(27)23-11-7-4-8-12-23/h3-18H,19H2,1-2H3,(H,29,33)/b20-17+,28-18+ |
InChI Key |
ZMWOASKYCLQGEY-QQLOIZATSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide typically involves multiple steps. One common approach is to start with the formation of the triazole ring through a cyclization reaction involving appropriate precursors. The sulfanyl group is then introduced via a nucleophilic substitution reaction. The final step involves the condensation of the intermediate with an appropriate hydrazide under controlled conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and other functional groups can be reduced under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can introduce various functional groups.
Scientific Research Applications
Antimicrobial Activity
1,2,4-Triazole derivatives are widely recognized for their antimicrobial properties. The compound has shown promising results in various studies:
- Antibacterial Properties : Research indicates that triazole derivatives exhibit potent antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. For instance, a study found that certain triazole hybrids displayed minimum inhibitory concentrations (MIC) comparable to established antibiotics like ciprofloxacin and vancomycin .
- Antifungal Activity : The triazole scaffold is crucial in antifungal drug development. Compounds similar to the one discussed have been effective against fungi, particularly in treating infections caused by Candida species .
Anticancer Potential
The anticancer properties of triazoles are attributed to their ability to inhibit various enzymes involved in cancer progression. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo. The compound under review may possess similar properties due to its structural characteristics that allow for interaction with biological targets involved in cancer pathways .
Anti-inflammatory Effects
Triazole compounds have also been investigated for their anti-inflammatory properties. The presence of specific functional groups in the compound may enhance its ability to modulate inflammatory responses, making it a candidate for further research in treating inflammatory diseases .
Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated a series of triazole derivatives for their antimicrobial activity. The results indicated that compounds with similar structures to the one discussed exhibited significant antibacterial effects against multi-drug resistant strains of bacteria. The structure-activity relationship (SAR) analysis revealed that modifications on the phenyl rings enhanced antimicrobial potency .
Study 2: Anticancer Activity
In another investigation focused on anticancer activity, researchers synthesized various triazole derivatives and tested them against different cancer cell lines. The compound demonstrated cytotoxic effects at low concentrations, indicating its potential as a lead compound for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring and sulfanyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound belongs to a family of 1,2,4-triazole-3-thioacetohydrazide derivatives. Below is a comparative analysis with structurally related compounds (Table 1):
Key Observations :
- Electron-Donating vs.
- Polarity and Solubility : The hydroxyl and dimethoxy substituents in increase polarity, likely improving aqueous solubility relative to the target compound’s hydrophobic propenylidene tail .
Computational Similarity Metrics
Using Tanimoto and Dice similarity indices (MACCS and Morgan fingerprints), the target compound shows moderate similarity (0.45–0.65) to analogues like and , primarily due to shared triazole-thioacetohydrazide scaffolds. However, divergence in hydrazone substituents reduces similarity scores, underscoring the importance of side-chain modifications in bioactivity .
Bioactivity and Structure-Activity Relationships (SAR)
- Antimicrobial Activity : Compounds with electron-rich aryl groups (e.g., 4-MeO-Ph in the target) exhibit enhanced activity against Gram-positive bacteria due to membrane interaction .
- Antioxidant Potential: Hydroxyl-containing derivatives like show superior radical scavenging, linked to H-bond donation capacity .
- Enzyme Inhibition : The rigid hydrazone in the target compound may favor inhibition of enzymes with hydrophobic active sites (e.g., acetylcholinesterase) .
Biological Activity
The compound 2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide is a derivative of the 1,2,4-triazole class, which has been extensively studied for its diverse biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound and its potential therapeutic applications.
Synthesis and Characterization
The synthesis of the target compound involves several key steps:
- Formation of the Triazole Core : The initial step includes the reaction of 4-methoxyaniline with hydrazine to form a hydrazone intermediate, which is then cyclized to yield the triazole ring .
- Thioether Formation : The introduction of a sulfanyl group is achieved through nucleophilic substitution reactions involving appropriate alkyl halides under basic conditions .
- Final Modification : The acetohydrazide moiety is introduced via acylation reactions that facilitate the formation of the final product .
The compound's structure has been confirmed using various spectroscopic techniques including NMR and IR spectroscopy.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. Specifically, derivatives like the target compound have shown effectiveness against various bacterial strains:
- Antibacterial Studies : The compound was tested against Gram-positive and Gram-negative bacteria using the agar disc diffusion method. Results indicated notable inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations as low as 100 µg/mL .
| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
The anticancer potential of triazole derivatives has been explored in various studies. The target compound was evaluated for its cytotoxic effects on cancer cell lines:
- Cell Viability Assays : In vitro assays demonstrated that the compound reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) by more than 50% at micromolar concentrations after 48 hours of treatment .
The mechanism underlying the biological activity of this compound is believed to involve:
- Enzyme Inhibition : The compound acts as an inhibitor of key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin synthesis and implicated in hyperpigmentation disorders .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cancer cells, leading to apoptosis through mitochondrial pathways .
Case Studies
Several case studies highlight the therapeutic potential of triazole derivatives similar to the target compound:
- Case Study on Antimicrobial Efficacy : A study involving a series of triazole derivatives showed that modifications to the phenyl groups significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli .
- Case Study on Anticancer Effects : Another investigation revealed that a closely related triazole derivative exhibited potent cytotoxicity against breast cancer cells through ROS-mediated apoptosis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing the triazole-sulfanyl-acetohydrazide core structure?
- Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example:
- Hydrazide Formation : React methyl-[(heterocyclic)sulfanyl]acetate derivatives with hydrazine hydrate under reflux in ethanol for 4–6 hours, monitored by TLC (chloroform:methanol, 7:3) .
- Sulfanyl Group Introduction : Use Zeolite (Y-H) or pyridine as catalysts in solvent-free conditions to couple triazole-thiol intermediates with hydrazone derivatives at 150°C .
- Critical Step : Ensure anhydrous conditions to avoid hydrolysis of the hydrazone moiety.
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify substituent positions on the triazole and hydrazone moieties.
- X-ray Diffraction : For unambiguous structural confirmation, grow single crystals in methanol/water mixtures and refine using SHELX software .
- TLC/HPLC : Monitor reaction progress and purity with chloroform:methanol (7:3) or acetonitrile:water gradients .
Q. What are common impurities or byproducts encountered during synthesis, and how can they be mitigated?
- Methodological Answer :
- Byproducts : Unreacted hydrazine, disulfide formation from thiol intermediates, or hydrolyzed hydrazones.
- Mitigation :
- Purify intermediates via recrystallization (ethanol/water).
- Use inert atmospheres to prevent oxidation of sulfanyl groups .
Advanced Research Questions
Q. How can computational models (e.g., DFT, molecular docking) predict the compound’s bioactivity and guide structural optimization?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects of methoxyphenyl and hydrazone substituents .
- Docking Studies : Use AutoDock Vina to simulate interactions with enzyme targets (e.g., α-glucosidase) based on analogs like 4-chlorophenyl-triazole derivatives .
- Data Contradiction Note : Discrepancies between predicted and experimental IC values may arise from solvation effects or protein flexibility.
Q. What strategies resolve low solubility in pharmacological assays while maintaining activity?
- Methodological Answer :
- Co-solvents : Use DMSO:water (≤5% v/v) or cyclodextrin inclusion complexes.
- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amino) at the phenyl or hydrazone moieties, as seen in analogs with improved bioavailability .
Q. How do crystallographic challenges (e.g., twinning, disorder) affect structural refinement, and how are they addressed?
- Methodological Answer :
- Disorder in Hydrazone Moieties : Apply SHELXL restraints to planar groups and use ORTEP-3 for graphical validation .
- Twinning : Collect high-resolution data (≤0.8 Å) and process with TwinRotMat in CrysAlisPro .
Q. Why do in silico toxicity predictions (e.g., GUSAR, TEST) sometimes conflict with in vivo results?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
